Psilocine-d10
Overview
Description
Psilocin-d10: is a deuterated analog of psilocin, a naturally occurring psychedelic compound found in certain species of mushrooms. Psilocin-d10 is used primarily as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify psilocin levels in biological samples such as urine, serum, or plasma . The compound is labeled with deuterium, which helps in distinguishing it from non-deuterated psilocin during analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of psilocin-d10 involves the incorporation of deuterium atoms into the psilocin molecule. One common method is the deuteration of psilocin through catalytic exchange reactions. This process typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions .
Industrial Production Methods: Industrial production of psilocin-d10 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the complete and selective incorporation of deuterium atoms into the psilocin molecule. The final product is then purified using chromatographic techniques to achieve the desired purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Psilocin-d10 undergoes various chemical reactions similar to its non-deuterated counterpart, psilocin. These reactions include:
Oxidation: Psilocin-d10 can be oxidized to form psilocybin-d10, the phosphorylated analog of psilocin-d10.
Reduction: Reduction reactions can convert psilocin-d10 back to its precursor compounds.
Substitution: Psilocin-d10 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Psilocybin-d10
Reduction: Precursor compounds of psilocin-d10
Substitution: Various substituted derivatives of psilocin-d10
Scientific Research Applications
Chemistry: Psilocin-d10 is used as an internal standard in analytical chemistry for the quantification of psilocin in biological samples. It is particularly useful in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) techniques .
Biology: In biological research, psilocin-d10 is used to study the metabolism and pharmacokinetics of psilocin. It helps in understanding how psilocin is processed in the body and its interaction with various biological systems .
Medicine: Psilocin-d10 is used in clinical toxicology and forensic analysis to detect and quantify psilocin levels in cases of suspected mushroom poisoning or drug abuse. It aids in the accurate diagnosis and treatment of such cases .
Industry: In the pharmaceutical industry, psilocin-d10 is used in the development and validation of analytical methods for the quality control of psilocin-containing products. It ensures the accuracy and reliability of analytical results .
Mechanism of Action
Psilocin-d10 exerts its effects through the same mechanism as psilocin. It acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor. Upon binding to these receptors, psilocin-d10 induces a cascade of intracellular signaling events that lead to altered perception, mood, and cognition . The activation of 5-HT2A receptors results in the modulation of neurotransmitter release and changes in neural circuitry, contributing to its psychedelic effects .
Comparison with Similar Compounds
Psilocin: The non-deuterated analog of psilocin-d10, naturally occurring in psychedelic mushrooms.
Psilocybin: The phosphorylated analog of psilocin, which is converted to psilocin in the body.
4-Hydroxy-N,N-Dimethyltryptamine-d10: Another deuterated analog with similar properties.
Uniqueness: Psilocin-d10 is unique due to its deuterium labeling, which makes it an invaluable tool in analytical chemistry. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated compounds in complex biological matrices .
Properties
IUPAC Name |
3-[2-[bis(trideuteriomethyl)amino]-1,1,2,2-tetradeuterioethyl]-1H-indol-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(2)7-6-9-8-13-10-4-3-5-11(15)12(9)10/h3-5,8,13,15H,6-7H2,1-2H3/i1D3,2D3,6D2,7D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCIYGNTAMCTRO-HXOHQZFQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C1=CNC2=C1C(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016561 | |
Record name | Psilocin-D10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1435934-64-7 | |
Record name | Psilocin-D10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1435934647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1435934-64-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Psilocin-d10 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXD3HS8D6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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